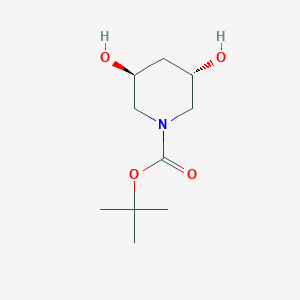

tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate

Description

tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with hydroxyl groups at the 3S and 5S positions and a tert-butyl carbamate protecting group at the 1-position. Its stereochemistry and hydroxyl group positioning enable unique hydrogen-bonding interactions, which influence its reactivity, solubility, and crystallinity .

Properties

IUPAC Name |

tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUUHOYXJWSXIA-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Parameters

| Parameter | Conditions |

|---|---|

| Substrate | tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate |

| Catalyst | Ru[(R)-TolBINAP]Cl₂ (0.0003–0.0005 mol%) |

| Hydrogen Pressure | 3–5 MPa |

| Temperature | 40–60°C |

| Reaction Time | 4–7 hours |

| Solvent | Organic (e.g., THF, toluene) |

| Yield | High (>90%) |

Mechanism :

-

Hydrogenation : The ketone group undergoes stereoselective reduction to a diol.

-

Stereochemical Control : The chiral Ru catalyst ensures the (3S,5S) configuration via asymmetric induction.

-

Purification : Post-reaction, the product is isolated via solvent evaporation, extraction (water/ethyl acetate), and drying.

Multistep Synthesis via Protection and Oxidation

This route involves sequential protection, oxidation, and reduction steps, as detailed in piperidine alkaloid syntheses.

Key Steps

-

Protection :

-

Reagent : tert-Butyl chloroformate

-

Conditions : Basic medium (e.g., triethylamine)

-

Purpose : Introduce the tert-butyl carboxylate group for stability.

-

-

Oxidation :

-

Reductive Amination :

-

Reagents : Sodium cyanoborohydride, formic acid

-

Conditions : Reflux in acetonitrile (85°C, 4.5 hours)

-

Outcome : Formation of a glycolactam precursor.

-

-

Hydrogenolysis :

Halogenation and Substitution Approach

A bromination-substitution strategy enables functionalization of the piperidine core, as demonstrated in thiazolo-pyridine synthesis.

Reaction Sequence

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Br₂, AlCl₃, THF/Et₂O, 0–5°C, 24 hours | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | 78% |

| 2 | Thiourea, isopropyl alcohol, reflux, 1 hour | 2-Amino-6,7-dihydrothiazolo-pyridine derivative | 99% |

Mechanism :

-

Bromination : Electrophilic substitution at the 3-position of 4-oxopiperidine.

-

Substitution : Thiourea displaces bromide, forming a thiazole ring.

Protecting Group Strategies

Efficient synthesis requires orthogonal protection of hydroxyl and amine groups. Key strategies include:

Protecting Groups and Conditions

| Group | Reagent | Conditions | Deprotection Agent |

|---|---|---|---|

| tert-Butyl ester | tert-Butyl chloroformate | Triethylamine, DCM, 0°C | TFA or HCl |

| Benzyloxymethyl | Benzyl bromide | NaH, DMF, 60°C | H₂/Pd-C |

| Isopropylidene | 2,2-Dimethoxypropane | pTsOH, acetone, 1 hour | Acidic hydrolysis |

Example :

-

tert-Butyl Protection : Ensures stability during oxidation and substitution steps.

-

Silyl Protection : TBDPS groups (via TBDPS-Cl, imidazole) are used for selective hydroxyl protection.

Reductive Amination in Piperidine Synthesis

This method constructs the piperidine ring via reductive amination, as applied in morpholino-piperidine syntheses.

Protocol

-

Substrate : tert-Butyl 4-piperidone

-

Reagent : Sodium cyanoborohydride, zinc chloride

-

Solvent : Methanol

-

Conditions : Room temperature, 12–24 hours

-

Yield : >70%

Mechanism :

-

Amine Formation : Reaction with a primary amine (e.g., morpholine derivative).

-

Cyclization : Intramolecular attack forms the piperidine ring.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic Hydrogenation | High stereoselectivity, scalability | High-pressure equipment required |

| Multistep Synthesis | Flexible for complex targets | Low overall yield (6–14%) |

| Halogenation | Rapid functionalization | Toxicity of Br₂ |

| Reductive Amination | Simple, high yield | Limited to primary amines |

Industrial-Scale Production

Continuous flow systems improve safety and efficiency for tert-butyl ester synthesis. Key optimizations:

-

Microreactors : Enable precise temperature control (e.g., bromination at 0–5°C).

-

Catalyst Recycling : Ru catalysts are reusable in hydrogenation.

Characterization Data

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction can produce diols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents targeting neurological disorders. Its structural similarity to known neurotransmitter modulators suggests potential applications in:

- Neuropharmacology : Compounds similar to tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate have been studied for their ability to modulate neurotransmitter systems, potentially offering new treatments for conditions such as depression and anxiety .

Organic Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its reactivity allows for the formation of various derivatives through:

- Functionalization Reactions : The hydroxyl groups can be modified to create new compounds with altered biological activities. For example, reactions involving this compound can lead to the synthesis of more complex piperidine derivatives that may have enhanced pharmacological properties .

Development of Chiral Catalysts

The stereochemistry of this compound makes it a candidate for the development of chiral catalysts in asymmetric synthesis. Chiral piperidines are known for their ability to facilitate enantioselective reactions, which are crucial in the synthesis of pharmaceuticals .

Case Study 1: Neurotransmitter Modulation

Research conducted on similar piperidine derivatives has indicated that compounds with hydroxyl substitutions can enhance binding affinity to neurotransmitter receptors. This suggests that this compound may exhibit similar properties, warranting further investigation into its effects on neurotransmitter systems .

Case Study 2: Synthesis of Derivatives

A study demonstrated the successful modification of this compound through various functionalization techniques. The resulting derivatives showed varying degrees of biological activity, highlighting the compound's potential as a precursor in drug development .

Mechanism of Action

The mechanism of action of tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate with two structurally related compounds:

(2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride ()

(4R)-4-[(3S,5S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-...]pentanoic acid ()

Table 1: Structural and Physicochemical Properties

Key Differences and Implications

Ring Size and Flexibility :

- The piperidine core (6-membered ring) in the target compound offers greater conformational flexibility compared to the pyrrolidine (5-membered ring) in . This affects binding affinity in enzyme interactions.

- The steroidal compound () has a rigid tetracyclic structure, enabling distinct hydrophobic interactions.

Hydrogen-Bonding Networks :

- The target compound’s hydroxyl and carbamate groups can form both intramolecular and intermolecular H-bonds, similar to the pyrrolidine derivative in , where Cl⁻ acts as a hydrogen-bond acceptor in a tetrahedral geometry .

- In contrast, the steroidal acid () relies on carboxyl and hydroxyl groups for H-bonding, which may limit its crystal packing efficiency.

Stereochemical Complexity: The (3S,5S) configuration in the target compound creates a specific spatial arrangement of hydroxyl groups, critical for chiral recognition in catalysis or drug design. The pyrrolidine derivative () has a 2S,3S,4R,5S configuration, resulting in a densely functionalized structure with alternating polar/nonpolar regions in its crystal lattice .

Synthetic Utility: The tert-butyl carbamate group in the target compound enhances stability during synthesis, unlike the nonyl chain in , which introduces hydrophobicity. The steroidal compound () requires complex isolation protocols due to its polycyclic nature and multiple stereocenters.

Biological Activity

tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate is a piperidine derivative notable for its unique structural features, including two hydroxyl groups and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurological disorders. The exact molecular targets and pathways remain under investigation .

1. Neuropharmacological Effects

Research indicates that compounds with similar piperidine structures can modulate neurotransmitter systems. For instance, studies have shown that the compound may influence dopamine and serotonin pathways, which are crucial in treating conditions such as depression and anxiety .

2. Enzyme Interaction

The compound's hydroxyl groups suggest potential interactions with enzymes involved in metabolic pathways. It may serve as a substrate or inhibitor for specific enzymes, impacting biochemical processes within cells .

3. Antioxidant Properties

Preliminary assays have indicated that this compound exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Neurotransmitter Modulation : A study investigated the effects of piperidine derivatives on neurotransmitter release in vitro. The results indicated that this compound significantly increased serotonin levels in neuronal cultures, suggesting its potential as an antidepressant agent .

- Enzyme Inhibition Assay : In another study focusing on enzyme interactions, the compound was tested against acetylcholinesterase (AChE). The results demonstrated competitive inhibition, indicating its potential use in treating Alzheimer’s disease by enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate | CHNO | Different stereochemistry; potential for varied biological activity |

| cis-3,5-Dihydroxy-piperidine-1-carboxylic acid | CHNO | Lacks the tert-butyl group; serves as a parent compound |

| 4-Hydroxy-L-proline | CHNO | Contains a proline structure; used in peptide synthesis |

The comparative analysis highlights the uniqueness of this compound due to its specific stereochemistry and functional groups that enhance its bioactivity compared to similar compounds .

Q & A

Basic Question: What is the recommended protocol for synthesizing tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate, and how can stereochemical purity be ensured during synthesis?

Methodological Answer:

The synthesis of tert-butyl piperidine carboxylate derivatives typically involves multi-step reactions, including Boc-protection, hydroxylation, and stereoselective reduction. For example, similar compounds (e.g., tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate) are synthesized via coupling reactions using HBTU as a coupling agent and NEt₃ as a base in dry DCM, followed by column chromatography for purification . To ensure stereochemical purity:

- Use chiral catalysts or enantiomerically pure starting materials.

- Monitor reaction progress with chiral HPLC or polarimetry.

- Confirm stereochemistry via and NMR, comparing coupling constants and chemical shifts to literature values (e.g., axial vs. equatorial proton splitting patterns) .

Advanced Question: How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound across different studies?

Methodological Answer:

Discrepancies in physical properties often arise from differences in crystallization solvents, polymorphic forms, or impurities. To address this:

- Reproduce synthesis and purification steps using standardized protocols (e.g., recrystallization in ethyl acetate/hexane mixtures).

- Characterize batches via DSC (Differential Scanning Calorimetry) to identify polymorphs.

- Compare solubility profiles in solvents like DMSO, water, and ethanol under controlled temperatures .

- Cross-validate data with independent techniques (e.g., X-ray crystallography for solid-state structure confirmation) .

Basic Question: What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR to verify stereochemistry (e.g., diastereotopic protons at C3 and C5) and Boc-group integrity .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- HPLC : Chiral HPLC with a cellulose-based column to assess enantiomeric excess (>98%) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of the Boc group) and ~3400 cm⁻¹ (O-H stretch) .

Advanced Question: How does the stereochemistry of the 3S,5S configuration influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

The cis-diol configuration (3S,5S) enhances chelation with metal catalysts, impacting reaction pathways:

- Nucleophilic Substitution : The axial hydroxyl groups may sterically hinder backside attack, favoring retention of configuration.

- Oxidation : Selective oxidation of vicinal diols to diketones can be achieved using TEMPO/NaClO, with stereochemistry affecting reaction rates .

- Protection/Deprotection : Boc groups stabilize the piperidine ring, but acidic conditions may lead to partial epimerization; monitor via NMR if fluorinated analogs are used .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .

Advanced Question: What strategies can optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months). The compound is stable in neutral buffers but hydrolyzes in acidic (pH <3) or basic (pH >9) conditions .

- Thermal Stability : Store at -20°C under nitrogen to prevent oxidation of hydroxyl groups .

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance solubility and stability .

Basic Question: How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer:

The compound serves as a precursor for:

- Protease Inhibitors : The cis-diol moiety mimics transition states in enzymatic reactions .

- Kinase Inhibitors : Functionalization at C3/C5 positions via Mitsunobu reactions or sulfonylation .

- Peptide Mimetics : Incorporation into macrocyclic scaffolds via ring-closing metathesis .

Advanced Question: What computational methods are employed to predict the pharmacokinetic properties of derivatives of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., HIV-1 protease) using AMBER or GROMACS .

- ADMET Prediction : Tools like SwissADME estimate logP (≈1.2), bioavailability (≥80%), and blood-brain barrier penetration .

- Docking Studies : AutoDock Vina to optimize substituent placement for hydrogen bonding with active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.